Diethyl pyimDC

Content Navigation

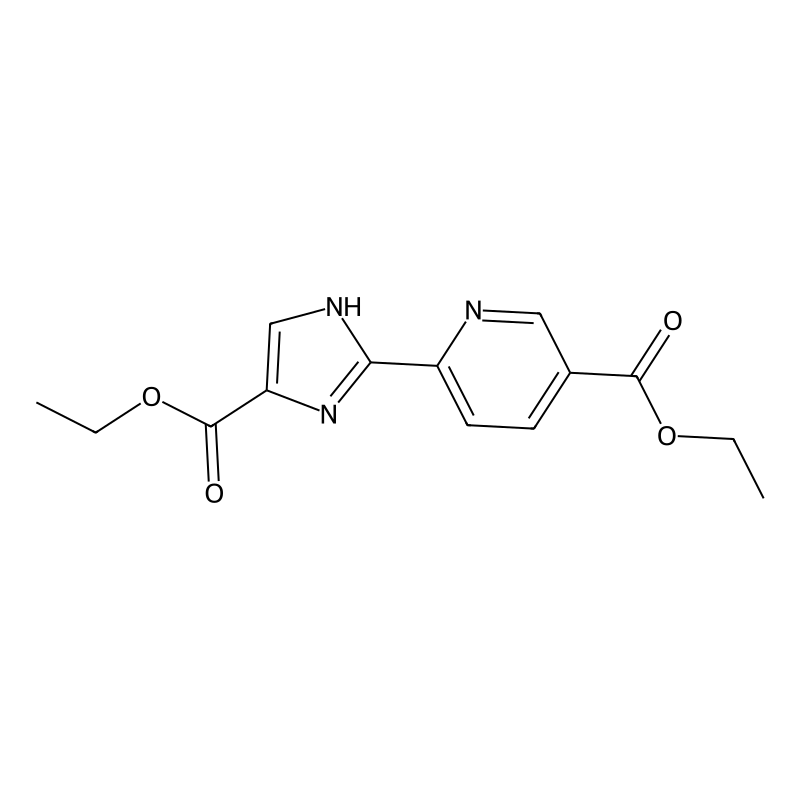

Standard CP4H inhibitors like EDHB or DFO cause off-target iron chelation and unintended HIF-1α induction. Diethyl pyimDC solves this: a cell-permeable diethyl ester prodrug that is hydrolyzed intracellularly to yield the active diacid (pyimDC), a selective CP4H1 inhibitor (IC50 = 2.6 µM) that avoids HIF-1α activation and iron-deficiency phenotypes at concentrations ≤56 µM. Used to validate intracellular drug delivery and isolate collagen secretion effects in fibrotic models (e.g., MDA-MB-231).

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Synonyms

Purity

Package Size

Diethyl pyimDC (Ethyl 2-(5-ethoxycarbonyl-1H-imidazol-2-yl)pyridine-5-carboxylate) is a cell-permeable biheteroaryl dicarboxylate ester utilized as a highly selective, prodrug-like inhibitor of human collagen prolyl 4-hydroxylase 1 (CP4H1). Upon cellular entry, esterases hydrolyze the diethyl ester to yield the active diacid (pyimDC), which competitively inhibits CP4H1 by binding the active site iron and displacing the α-ketoglutarate cosubstrate. Unlike classical iron chelators or generic hydroxylase inhibitors, diethyl pyimDC is engineered to maintain a low baseline iron affinity, ensuring that it suppresses collagen secretion without triggering broad hypoxia-inducible factor (HIF) pathways or systemic iron-deficiency phenotypes in cellulo [1].

Research Fit

Substituting diethyl pyimDC with benchmark CP4H inhibitors, such as ethyl dihydroxybenzoate (EDHB) or deferoxamine (DFO), compromises assay specificity due to off-target iron sequestration. Standard inhibitors broadly chelate intracellular iron, leading to a strong iron-deficient phenotype characterized by the unintended accumulation of transferrin receptor (TfR) and HIF-1α. In contrast, diethyl pyimDC avoids this generic chelation, ensuring that observed reductions in collagen secretion are strictly due to targeted CP4H1 inhibition rather than secondary metabolic disruptions or induced hypoxia [1].

Substitution Risk

CP4H1 Inhibition Potency

The active diacid form, pyimDC, demonstrates high potency against human CP4H1, outperforming closely related structural analogs. In vitro enzymatic assays show that pyimDC achieves an IC50 of 2.6 µM, compared to 4.0 µM for the thiazole analog pythiDC and 33 µM for the oxazole analog pyoxDC. The diethyl ester form of pyimDC itself shows no inhibition at 100 µM, confirming its pure prodrug nature [1].

| Evidence Dimension | CP4H1 Inhibitory Potency (IC50) |

| Target Compound Data | 2.6 ± 0.1 µM (IC50 of the active diacid, pyimDC) |

| Comparator Or Baseline | 4.0 ± 0.2 µM (pythiDC) and 33 ± 8 µM (pyoxDC) |

| Quantified Difference | 1.5-fold higher potency than pythiDC; 12.6-fold higher than pyoxDC |

| Conditions | In vitro human CP4H1 catalytic assay with 500 µM substrate and 100 µM α-ketoglutarate |

Validates the selection of the imidazole core over thiazole or oxazole analogs for maximizing target affinity in biochemical and cellular assays.

Iron Homeostasis Integrity

A critical differentiator for diethyl pyimDC is its ability to inhibit collagen secretion without triggering iron deficiency. When MDA-MB-231 cells are treated with the benchmark inhibitor EDHB, they exhibit a strong iron-deficient phenotype with massive accumulation of HIF-1α and transferrin receptor (TfR). Conversely, cells treated with diethyl pyimDC at working concentrations (≤ 56 µM) show no accumulation of TfR or HIF-1α, maintaining normal cellular iron homeostasis while still effectively reducing secreted type I collagen [1].

| Evidence Dimension | Induction of HIF-1α and TfR (Iron deficiency markers) |

| Target Compound Data | No accumulation of HIF-1α or TfR at ≤ 56 µM |

| Comparator Or Baseline | Strong accumulation of HIF-1α and TfR (EDHB benchmark) |

| Quantified Difference | Complete avoidance of the benchmark's primary off-target metabolic disruption at working concentrations |

| Conditions | MDA-MB-231 and HEK cell cultures |

Crucial for researchers who need to decouple CP4H1 inhibition from broad hypoxia or iron-depletion responses in living cells.

Low Extracellular Iron Affinity

To prevent non-specific metal sequestration in culture media or assay buffers, a useful CP4H1 inhibitor must have low affinity for free iron. Spectrophotometric titrations reveal that diethyl pyimDC has an Fe(II) complexation EC50 greater than 600 µM, failing to saturate free iron under standard assay conditions. This contrasts sharply with bipyridyl-based compounds, which readily form high-affinity complexes with free iron, thus acting as broad-spectrum chelators rather than targeted enzyme inhibitors [1].

| Evidence Dimension | Iron complexation affinity (Fe-EC50) |

| Target Compound Data | > 600 µM |

| Comparator Or Baseline | Rapid iron saturation / high affinity (bipyridyl compounds) |

| Quantified Difference | Diethyl pyimDC maintains >600 µM Fe-EC50, preventing unwanted extracellular iron scavenging |

| Conditions | 20 µM Fe(II)SO4 in 10 mM sodium phosphate buffer, pH 7.0 |

Ensures the compound does not alter the bioavailability of iron in culture media, preserving the integrity of cell-based phenotypic assays.

Collagen Secretion & Fibrosis Assays

Because diethyl pyimDC selectively inhibits CP4H1 without inducing HIF-1α accumulation or iron deficiency at working concentrations (≤ 56 µM), it is the preferred choice for studying collagen type I secretion in fibrotic models (e.g., MDA-MB-231 or HEK cells). It allows researchers to isolate the effects of CP4H1 inhibition from confounding hypoxia-response pathways [1].

Prodrug Activation & Target Validation

The diethyl ester modification completely masks the inhibitory activity of the pyimDC core (no in vitro inhibition at 100 µM). This makes diethyl pyimDC an ideal tool compound for validating esterase-dependent intracellular drug delivery mechanisms and confirming that observed phenotypic changes are strictly driven by intracellular, rather than extracellular, target engagement [1].

Anti-Fibrotic & Anti-Metastatic Drug Development

Given its favorable logP, confirmed cellular uptake, and superior IC50 (2.6 µM for the active diacid) compared to thiazole or oxazole analogs, diethyl pyimDC serves as an optimized lead compound or benchmark in the screening and development of next-generation anti-fibrotic or anti-metastatic agents targeting collagen stabilization [1].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types